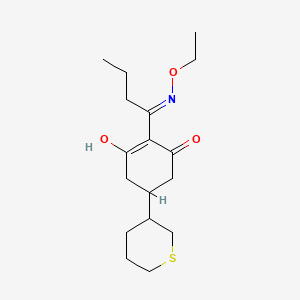

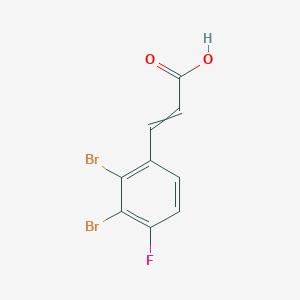

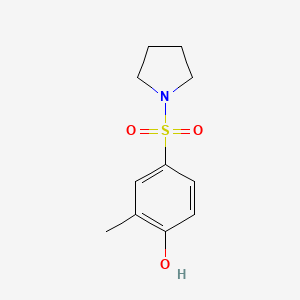

![molecular formula C8H4ClF2NOS B1460005 2-Chloro-7-(difluoromethoxy)benzo[d]thiazole CAS No. 1261629-26-8](/img/structure/B1460005.png)

2-Chloro-7-(difluoromethoxy)benzo[d]thiazole

説明

“2-Chloro-7-(difluoromethoxy)benzo[d]thiazole”, also known as CFM-2, is a chemical compound that is of increasing interest in scientific research due to its potential applications in various fields. It is a part of the thiazole family, which are organic five-aromatic ring compounds with a general formula of C3H3NS .

Synthesis Analysis

The synthesis of thiazoles, including “2-Chloro-7-(difluoromethoxy)benzo[d]thiazole”, involves several artificial paths and varied physico-chemical factors . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Molecular Structure Analysis

The molecular formula of “2-Chloro-7-(difluoromethoxy)benzo[d]thiazole” is C8H4ClF2NOS. The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Thiazoles show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .

科学的研究の応用

Antioxidant Applications

Thiazole derivatives, including 2-Chloro-7-(difluoromethoxy)benzo[d]thiazole, have been studied for their potential antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases. The thiazole ring, being a part of many biologically active compounds, contributes to the scavenging of free radicals, thereby protecting cells from damage .

Analgesic and Anti-inflammatory Applications

The thiazole moiety is known to impart significant analgesic and anti-inflammatory activities. Compounds featuring this structure have been synthesized and evaluated for their effectiveness in reducing pain and inflammation, showing promising results in preclinical studies. This makes them potential candidates for the development of new pain relief medications .

Antimicrobial and Antifungal Applications

Thiazole derivatives exhibit a broad spectrum of antimicrobial and antifungal activities. This includes the ability to act against various strains of bacteria and fungi, which is essential in the development of new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance .

Antiviral Applications

Research has indicated that thiazole compounds can have potent antiviral activities. For instance, certain thiazole derivatives have been found to be effective against HIV, showcasing the potential of these compounds in antiretroviral therapy .

Neuroprotective Applications

Neurodegenerative diseases pose a significant challenge in healthcare. Thiazole derivatives have been explored for their neuroprotective effects, which could lead to advancements in the treatment of conditions like Alzheimer’s and Parkinson’s disease. The neuroprotective properties are attributed to the thiazole ring’s ability to interact with various biological targets involved in neuronal health .

Antitumor and Cytotoxic Applications

One of the most promising areas of application for thiazole derivatives is in cancer research. These compounds have shown antitumor and cytotoxic activities, making them valuable in the search for new cancer therapies. Their ability to inhibit cell proliferation and induce apoptosis in cancer cells is a significant area of ongoing research .

Antidiabetic Applications

Thiazole derivatives have also been investigated for their antidiabetic properties. They have the potential to modulate blood sugar levels and improve insulin sensitivity, which can be beneficial in the management of diabetes. The development of thiazole-based antidiabetic drugs could provide new avenues for treatment .

Anti-Alzheimer Applications

Alzheimer’s disease is characterized by the progressive loss of cognitive functions. Thiazole derivatives have been studied for their potential to inhibit the formation of amyloid plaques, a hallmark of Alzheimer’s disease. This application is particularly important as it could lead to the development of drugs that slow down or prevent the progression of the disease .

作用機序

are a class of organic compounds that contain a benzene ring fused to a thiazole ring. They are known to possess a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties . The biological activity of benzothiazoles can be influenced by the type and position of substituents on the benzothiazole ring .

The mechanism of action of benzothiazoles often involves interactions with biological targets such as enzymes or receptors, leading to changes in cellular processes. The exact mode of action can vary depending on the specific compound and its targets .

The biochemical pathways affected by benzothiazoles can also vary widely. Some benzothiazoles may inhibit enzymes involved in critical cellular processes, while others may interact with cellular receptors to modulate signal transduction pathways .

The pharmacokinetics of benzothiazoles, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure and the route of administration. For example, the presence of certain substituents on the benzothiazole ring may enhance or reduce the compound’s bioavailability .

The result of action of benzothiazoles can include effects at the molecular and cellular levels, such as inhibition of enzyme activity, modulation of cellular signaling, or induction of cell death. These effects can contribute to the compound’s overall biological activity .

The action environment , including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of benzothiazoles .

特性

IUPAC Name |

2-chloro-7-(difluoromethoxy)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2NOS/c9-7-12-4-2-1-3-5(6(4)14-7)13-8(10)11/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXHUZJAPXOFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)F)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-7-(difluoromethoxy)benzo[d]thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

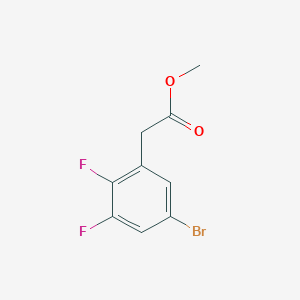

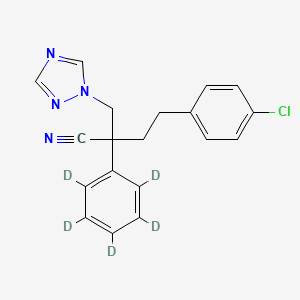

![3-[(Azetidin-1-yl)methyl]-2-chloropyridine](/img/structure/B1459922.png)

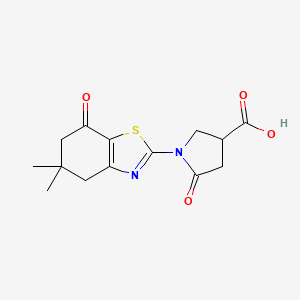

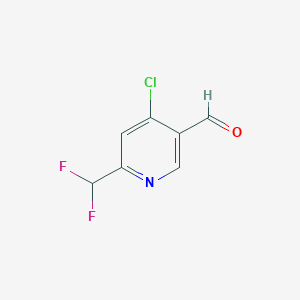

![1-[(Tert-butoxy)carbonyl]-4-methyl-5-oxopiperazine-2-carboxylic acid](/img/structure/B1459935.png)

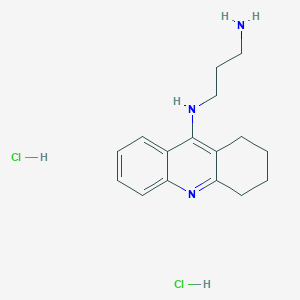

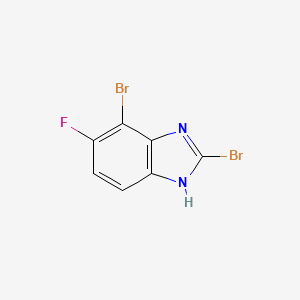

![Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1459938.png)

![3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride](/img/structure/B1459942.png)